Benzene, 1,2,3,4-tetramethoxy-5-phenoxy-
Description
Benzene, 1,2,3,4-tetramethoxy-5-phenoxy- (systematic IUPAC name: 1,2,3,4-tetramethoxy-5-(prop-2-en-1-yl)benzene) is a methoxy-substituted aromatic compound with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol . It is characterized by four methoxy groups at positions 1–4 and a propenyl (allyl) substituent at position 3. The compound exhibits UV absorption maxima at 205 nm, 215 nm, and 280 nm, consistent with conjugated aromatic systems .
This compound has been isolated from plant species such as M. depressa (root bark) and Rhizophora apiculata (stems), where it occurs at concentrations of ~3.26% in the latter .
Properties
CAS No. |
88037-82-5 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
1,2,3,4-tetramethoxy-5-phenoxybenzene |
InChI |
InChI=1S/C16H18O5/c1-17-12-10-13(21-11-8-6-5-7-9-11)15(19-3)16(20-4)14(12)18-2/h5-10H,1-4H3 |
InChI Key |
MCWVKLDONAUVEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)OC)OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,3,4-Tetramethoxybenzene
- Molecular Formula : C₁₀H₁₄O₄
- Molecular Weight : 198.22 g/mol
- Properties : Lower polarity compared to the target compound due to the absence of the propenyl group. Melting point: 85–88°C ; boiling point: 259.5°C .
α-Asarone (1,2,4-Trimethoxy-5-Propenylbenzene)
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.26 g/mol
- Substituents : Three methoxy groups (positions 1,2,4) and one propenyl group (position 5).
- Properties : Exhibits phytogrowth-inhibitory effects by disrupting mitochondrial electron transport . Found in M. depressa and Acorus calamus.
- Key Difference : Reduced methoxy substitution (three vs. four) alters electronic distribution and bioactivity .
1,2,3-Trimethoxy-5-Methylbenzene
- Molecular Formula : C₁₀H₁₄O₃
- Molecular Weight : 182.22 g/mol
- Substituents : Three methoxy groups and one methyl group.
- Properties : The methyl group increases hydrophobicity, reducing solubility in polar solvents. CAS: 6443-69-2 .
- Applications: Limited bioactivity data; structural analog used in synthetic chemistry.
1,2,3,4-Tetramethylbenzene (Prehnitene)
- Molecular Formula : C₁₀H₁₄
- Molecular Weight : 134.22 g/mol
- Properties : Highly hydrophobic; boiling point: 205°C . CAS: 488-23-3 .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- This is critical in plant phenolic compounds (e.g., Rhizophora apiculata extracts) .
- Propenyl Group : Introduces electrophilic character, enabling interactions with biological targets (e.g., inhibition of fungal mycelial growth) .
- Comparison with Styryl Derivatives : Compounds like 1,2,3-trimethoxy-5-(2-phenylethenyl)benzene (C₁₇H₁₈O₃) exhibit extended conjugation, shifting UV maxima to longer wavelengths (~300 nm) and altering redox properties .
Physicochemical Properties
*LogP values estimated via computational models (e.g., XLogP3).
Q & A
Basic: What synthetic strategies are recommended for preparing 1,2,3,4-tetramethoxy-5-phenoxybenzene, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sequential functionalization of a benzene core. A plausible route includes:
Methoxy Group Introduction : Use nucleophilic aromatic substitution (SNAr) with methoxy groups under alkaline conditions, as seen in analogous benzene derivatives .
Phenoxy Group Attachment : Employ Ullmann coupling or Mitsunobu reactions for aryl ether formation, ensuring anhydrous conditions and catalysts like CuI or triphenylphosphine .
Critical Parameters :
- Temperature : Reactions often require 50–80°C for optimal kinetics without side-product formation .
- Atmosphere : Nitrogen or argon atmospheres prevent oxidation of sensitive intermediates .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the target compound .
Basic: How can spectroscopic techniques (e.g., FT-IR, NMR) resolve structural ambiguities in highly substituted benzene derivatives?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., C-O-C stretch at 1200–1250 cm⁻¹ for methoxy/phenoxy) and confirm absence of undesired carbonyl or hydroxyl groups .
- ¹H/¹³C NMR :
- Contradiction Resolution : If NMR and X-ray data conflict (e.g., unexpected dihedral angles), verify sample purity and consider computational validation via DFT .
Advanced: What computational methods (e.g., DFT) predict the electronic properties and stability of 1,2,3,4-tetramethoxy-5-phenoxybenzene?
Methodological Answer:
- DFT/B3LYP : Use the 6-311G(d) basis set to calculate:
- Thermodynamic Stability : Compare computed bond dissociation energies (BDEs) with experimental thermochemical data (e.g., NIST-derived boiling points for analogous compounds) .
Advanced: How can researchers address contradictory data between experimental and theoretical vibrational spectra?
Methodological Answer:
- Root Cause Analysis :
- Validation : Overlay experimental and theoretical spectra, focusing on key vibrational modes (e.g., C-O stretching). Deviations >10 cm⁻¹ warrant re-examining computational parameters .
Basic: What safety protocols are critical when handling methoxy- and phenoxy-substituted benzenes?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced: How do steric and electronic effects influence the regioselectivity of further functionalization (e.g., electrophilic substitution)?
Methodological Answer:
- Steric Effects : Crowded substituents (e.g., phenoxy groups) direct electrophiles to less hindered positions.
- Electronic Effects : Methoxy groups activate the ring via electron donation, favoring para/ortho positions. Competitive directing effects require Hammett plots to predict dominant pathways .
- Case Study : In triazole-functionalized benzenes, steric hindrance from bulky groups shifts substitution to meta positions despite electronic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
